methyl 2-[5-cyano-3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate
Description
The target compound is a pyrimidinone-thiophene hybrid featuring a 5-cyano group, a 4-methoxybenzyl substituent, and a methyl thiophenecarboxylate moiety. These functional groups confer distinct physicochemical properties:
Properties
IUPAC Name |
methyl 2-[5-cyano-3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrimidin-1-yl]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-26-14-5-3-12(4-6-14)10-21-16(23)13(9-20)11-22(19(21)25)17-15(7-8-28-17)18(24)27-2/h3-8,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHWAKWTNWPBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CN(C2=O)C3=C(C=CS3)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[5-cyano-3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate (CAS No. 343374-94-7) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula: C₁₉H₁₅N₃O₅S
- Molecular Weight: 397.41 g/mol
- CAS Number: 343374-94-7
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Anticancer Activity : Studies have shown that compounds with similar structural features can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This suggests that methyl 2-[5-cyano...] may also exert anticancer effects through similar pathways .
- Antiviral Properties : Preliminary investigations into related compounds have demonstrated antiviral activity against HIV and other viruses. The structural components of methyl 2-[5-cyano...] may contribute to its potential efficacy against viral infections .
Biological Activity Data
The following table summarizes the biological activities reported for methyl 2-[5-cyano...], along with comparative data from related compounds:
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 2-[5-cyano...] | Anticancer (e.g., melanoma) | <1.0 | |
| Related Compound A | Antiviral (HIV) | 0.5 | |
| Related Compound B | Cytotoxicity | <0.1 |
Case Studies
- Anticancer Efficacy : In a study focused on structurally similar pyrimidine derivatives, it was found that modifications in the side chains significantly enhanced antiproliferative activity against various cancer cell lines. The introduction of the methoxybenzyl group in methyl 2-[5-cyano...] is hypothesized to play a pivotal role in increasing its bioactivity .
- Antiviral Studies : A related compound demonstrated effective inhibition of HIV integrase, leading to reduced viral replication in vitro. This suggests that methyl 2-[5-cyano...] may possess similar properties worth exploring further in antiviral research .
Research Findings
Recent studies have employed advanced computational methods to analyze the binding affinities and interactions of methyl 2-[5-cyano...] with target proteins involved in cancer and viral pathways. These studies indicate promising results in terms of binding affinity, suggesting that this compound could be a lead candidate for further drug development .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- The 4-methoxybenzyl group in the target compound is structurally distinct from the fluorophenyl (Example 62) and acetoxyphenyl () groups, which may alter binding interactions in medicinal chemistry applications .
- The methyl thiophenecarboxylate moiety differs from ethyl esters (CAS 43088-42-2) or unsubstituted thiophenes (Example 62), impacting metabolic stability and solubility .
Physicochemical Properties
Insights :
- The target compound’s 5-cyano group may lower its melting point compared to Example 62’s fluorophenyl chromenone, which exhibits high thermal stability .
- The absence of polar groups (e.g., hydroxy in 7a) suggests the target may have moderate solubility, akin to ethyl thiophene carboxylates .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 2-[5-cyano-3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate, and how can reaction yields be systematically improved?
- Methodological Answer : Begin with a Biginelli-like multicomponent reaction, using aldehydes, β-keto esters, and thiourea derivatives. Optimize solvent polarity (e.g., ethanol vs. acetonitrile) and temperature (80–100°C) to enhance cyclocondensation efficiency. Monitor intermediates via TLC/HPLC and employ column chromatography with gradient elution (hexane:ethyl acetate) for purification. For yield improvement, introduce microwave-assisted synthesis to reduce reaction time and byproduct formation .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous dihydropyrimidine derivatives (e.g., δ ~5.5 ppm for the methine proton in the pyrimidinone ring) .
- X-ray crystallography : Resolve crystal structures to confirm regioselectivity and stereochemistry, particularly for the thiophene and pyrimidinone moieties .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C21H18N3O5S) with <2 ppm error .
Advanced Research Questions
Q. How can researchers address unexpected regioselectivity during the synthesis of the pyrimidinone core?
- Methodological Answer : If regioselectivity deviates (e.g., forming 1,3-dihydro-2H-pyrimidin-4-ones instead of 3,4-dihydro-1H-pyrimidin-2-ones):
Perform DFT calculations to map transition-state energies and identify steric/electronic biases.
Modify substituents on the 4-methoxybenzyl group to alter electronic effects (e.g., replace methoxy with nitro for increased electron withdrawal).
Validate outcomes using X-ray crystallography to unambiguously assign regioisomers .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer :
Scaffold diversification : Synthesize analogs by varying substituents at the 5-cyano, 4-methoxybenzyl, and thiophene carboxylate positions.
In vitro assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to measure binding affinity.
Computational docking : Map interactions using AutoDock Vina or Schrödinger Suite to correlate substituent effects with activity .
Q. How should contradictory data in literature regarding biological activity be resolved?
- Methodological Answer :
Replicate studies : Control variables such as solvent (DMSO purity), cell lines, and assay protocols (e.g., ATP concentration in kinase assays).
Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors.
Theoretical alignment : Reconcile discrepancies by linking results to mechanistic hypotheses (e.g., off-target effects vs. allosteric modulation) .
Q. What advanced techniques can resolve spectral discrepancies during characterization (e.g., ambiguous NOESY correlations)?
- Methodological Answer :
- Dynamic NMR : Probe rotational barriers in hindered substituents (e.g., 4-methoxybenzyl) by variable-temperature experiments.
- 2D-COSY/HSQC : Resolve overlapping proton signals in the thiophene ring.
- Single-crystal XRD : Definitively assign spatial arrangements when NMR is inconclusive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
